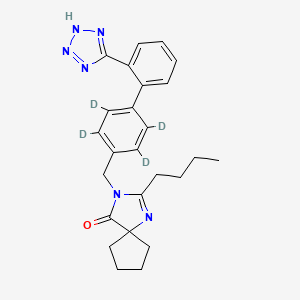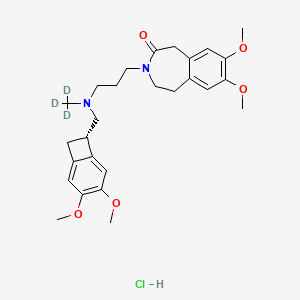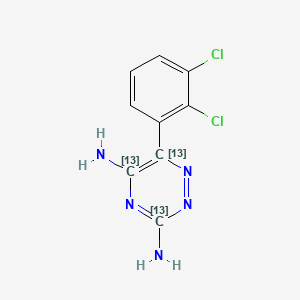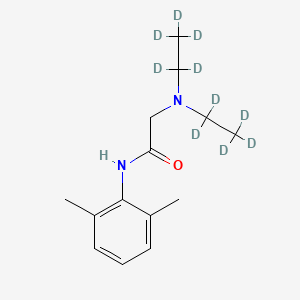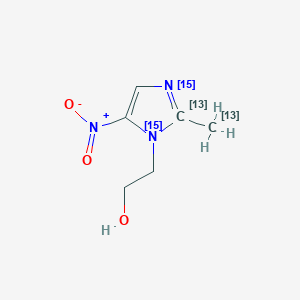
Urapidil-d3(methoxy-d3)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urapidil-d3 (methoxy-d3) is a stable isotope-labeled compound used primarily in scientific research. It is a derivative of urapidil, a drug known for its antihypertensive properties. The compound is labeled with deuterium, which makes it useful in various analytical and pharmacokinetic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of urapidil-d3 (methoxy-d3) involves several steps. One common method starts with the reaction of 1,3-dimethyl-6-semicarbazide pyrimidine with 3-amino-1-propanol to form 6-(3-hydroxypropylamino)-1,3-dimethyluracil. This intermediate is then reacted with thionyl chloride to produce 6-(3-chloropropylamino)-1,3-dimethyluracil. Finally, this compound is reacted with 1-(2-methoxyphenyl)piperazine hydrochloride to yield urapidil .
Industrial Production Methods
Industrial production of urapidil-d3 (methoxy-d3) follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The reagents used are typically inexpensive and readily available, making the process cost-effective .
Analyse Des Réactions Chimiques
Types of Reactions
Urapidil-d3 (methoxy-d3) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .
Applications De Recherche Scientifique
Urapidil-d3 (methoxy-d3) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.
Biology: Employed in metabolic studies to trace the biochemical pathways of urapidil.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of urapidil.
Industry: Applied in the development of new antihypertensive drugs and in quality control processes
Mécanisme D'action
Urapidil-d3 (methoxy-d3) exerts its effects through a combination of adrenergic antagonism and serotonin agonism. It acts as an alpha-1 adrenoceptor antagonist, which helps in lowering blood pressure by relaxing blood vessels. Additionally, it stimulates serotonin 5HT-1A receptors in the central nervous system, contributing to its antihypertensive effects without causing reflex tachycardia .
Comparaison Avec Des Composés Similaires
Similar Compounds
Urapidil: The parent compound, used primarily for its antihypertensive properties.
Prazosin: Another alpha-1 adrenoceptor antagonist used to treat hypertension.
Clonidine: A centrally acting alpha-2 adrenoceptor agonist used for hypertension and other conditions.
Uniqueness
Urapidil-d3 (methoxy-d3) is unique due to its stable isotope labeling, which makes it particularly useful in analytical and pharmacokinetic studies. Unlike its parent compound, urapidil, the deuterium labeling allows for more precise tracking and analysis in various research applications .
Propriétés
Numéro CAS |
1398066-08-4 |
|---|---|
Formule moléculaire |
C20H26D3N5O3 |
Poids moléculaire |
390.5 |
Pureté |
98% by HPLC; 99% atom D; |
Numéros CAS associés |
34661-75-1 (unlabelled); 64887-14-5 (unlabelled hydrochloride) |
Synonymes |
6-[3-[4-(o-Methoxyphenyl)-1-piperazinyl]propylamino]-1,3-dimethyluracil |
Étiquette |
Urapidil |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


